molecular formula C14H13BrO2 B1331647 (4-((4-Bromobenzyl)oxy)phenyl)methanol CAS No. 400825-71-0

(4-((4-Bromobenzyl)oxy)phenyl)methanol

Cat. No.: B1331647
CAS No.: 400825-71-0
M. Wt: 293.15 g/mol
InChI Key: OTVMJMAYIKRTIB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (4-((4-Bromobenzyl)oxy)phenyl)methanol are currently unknown. The compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Given its use in proteomics research , it’s plausible that the compound could influence protein-related pathways.

Pharmacokinetics

Its solubility in organic solvents suggests that it may be well-absorbed in the body. Its molecular weight (293.16 g/mol ) is within the range that generally allows for good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability under normal temperatures but potential for combustion under high heat or fire conditions suggests that temperature could impact its efficacy. could affect its distribution and action in different biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol typically involves the reaction of phenol with 4-bromobenzyl bromide under acidic conditions. The general procedure includes dissolving phenol in an acidic medium, followed by the gradual addition of 4-bromobenzyl bromide. The reaction mixture is then heated to facilitate the formation of the desired product. The final product is purified through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-((4-Bromobenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-((4-Bromobenzyl)oxy)phenyl)methanol has several applications in scientific research, including:

Comparison with Similar Compounds

  • (4-((4-Chlorobenzyl)oxy)phenyl)methanol
  • (4-((4-Fluorobenzyl)oxy)phenyl)methanol
  • (4-((4-Methylbenzyl)oxy)phenyl)methanol

Comparison: (4-((4-Bromobenzyl)oxy)phenyl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVMJMAYIKRTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353248
Record name {4-[(4-bromobenzyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400825-71-0
Record name 4-[(4-Bromophenyl)methoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400825-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-bromobenzyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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